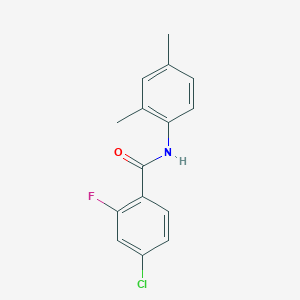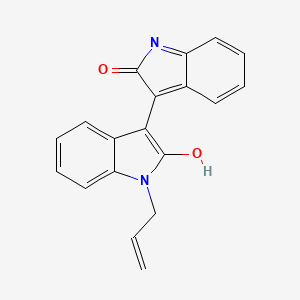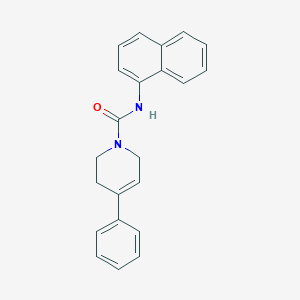![molecular formula C15H20N2OS B5700809 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
实验室实验的优点和局限性
One advantage of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is its specificity for BTK, which may reduce off-target effects and improve therapeutic efficacy. However, one limitation of this compound is that it may not be effective in all types of cancer, as BCR signaling is not the only pathway involved in cancer cell survival and proliferation.
未来方向
There are several potential future directions for research on 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide. These include:
1. Combination therapy: 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may be used in combination with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to identify patients who are most likely to benefit from this treatment.
3. CNS malignancies: Further research is needed to determine the efficacy of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide in treating CNS malignancies, such as glioblastoma.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to develop strategies to overcome this resistance and improve treatment outcomes.
In conclusion, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to determine its potential as a cancer treatment in clinical settings.
合成方法
The synthesis of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide.
科学研究应用
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
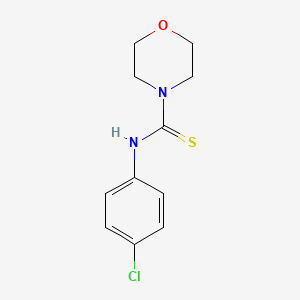
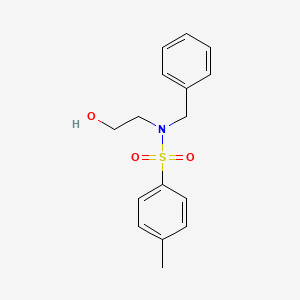
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
